

Prometon: An In-Depth Technical Guide to its Environmental Fate and Transport

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of **Prometon**, a non-selective, pre- and post-emergent systemic herbicide.[1][2] Used for the control of a wide range of annual and perennial broadleaf weeds and grasses, **Prometon** is primarily applied in non-cropping situations such as industrial sites and rights-of-way.[2][3][4] Its mechanism of action involves the inhibition of photosynthesis.[2][4] Understanding the environmental behavior of this compound is critical for assessing its potential ecological impact.

Physicochemical Properties

The environmental behavior of **Prometon** is governed by its physicochemical properties, which are summarized in the table below.



Property	Value	Reference
Molecular Formula	C10H19N5O	[3]
Molecular Weight	225.29 g/mol	[3]
Water Solubility	620 - 750 mg/L at 20-22 °C	[1][5][6]
Vapor Pressure	2.3 x 10^-6 - 3.1 x 10^-6 mm Hg at 20 °C	[1][3]
Henry's Law Constant	9.1 x 10^-10 atm-cu m/mole	[3]
log Kow (Octanol-Water Partition Coefficient)	2.69 - 2.99	[3][6]
pKa (Acid Dissociation Constant)	4.3 at 21 °C	[3][6]

Environmental Fate and Transport

Prometon's journey through the environment is a complex interplay of various physical, chemical, and biological processes. These processes dictate its persistence, mobility, and ultimate transformation in different environmental compartments.

Degradation

The breakdown of **Prometon** in the environment occurs through several pathways, with biodegradation and photodegradation being the most significant.

Biodegradation: Microbial degradation of **Prometon** in soil involves hydrolytic cleavage of the methoxy group to form hydroxy metabolites and dealkylation of the side chains.[3] While several soil bacteria and fungi are known to degrade **Prometon**, it is considered to be a persistent compound.[1][3] The methoxy-s-triazines, like **Prometon**, are generally more resistant to biodegradation than other triazine herbicides.[3] The reported average soil half-life can be as long as 932 days.[3]

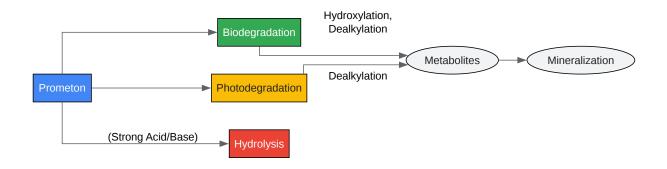
Photodegradation: **Prometon** can be degraded by ultraviolet (UV) radiation.[3] In aqueous solutions, its photodegradation is enhanced in the presence of substances like ferric ions, which promote the formation of hydroxyl radicals.[7] On soil surfaces, **Prometon** has a



photodegradation half-life of approximately 46.8 days, yielding 6-methoxy-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine as a product.[3]

Hydrolysis: **Prometon** is stable to hydrolysis at 20°C in neutral, slightly acidic, or slightly alkaline media.[3] However, it can be hydrolyzed under warmer conditions in the presence of strong acids or alkalis.[3]

A simplified overview of **Prometon**'s degradation pathways is presented below.



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Prometon Degradation Pathways

Mobility

Soil: **Prometon** is expected to have low to moderate mobility in soil.[3] The organic carbonwater partitioning coefficient (Koc) values for **Prometon** have been reported to range from 305 to 572, with a mean of 524.3 in 29 different soils.[3] The soil sorption coefficient (Kd) has been reported with a mean of 4.86.[3] **Prometon** can adsorb to soil humic acids through various forces, including ionic and hydrogen bonding, as well as electron donor-acceptor interactions. [3]

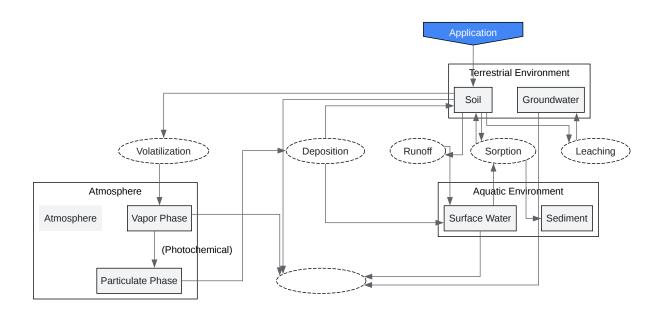
Water: Due to its moderate water solubility, **Prometon** has the potential to move from the site of application into surface and groundwater.[1][2] In aquatic environments, it is expected to adsorb to suspended solids and sediment.[3] **Prometon** has been frequently detected in both surface water and groundwater in urban and agricultural areas.[8]

Air: With a low vapor pressure and Henry's Law constant, **Prometon** is not expected to be highly volatile from moist soil or water surfaces.[3] However, it can exist in both the vapor and



particulate phases in the atmosphere.[3] In the vapor phase, it can be degraded by photochemically-produced hydroxyl radicals with an estimated half-life of about 10 hours.[3] Particulate-phase **Prometon** can be removed from the atmosphere through wet or dry deposition.[3]

The following diagram illustrates the key transport and fate processes of **Prometon** in the environment.



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Environmental Fate and Transport of **Prometon**

Bioaccumulation

Prometon has a low potential for bioconcentration in aquatic organisms.[3] The estimated bioconcentration factor (BCF) in fish is 19, and a BCF of 69 has also been reported.[1][2][3] These values suggest that **Prometon** is not likely to significantly accumulate in the tissues of aquatic organisms.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of **Prometon**.



Table 1: Soil Mobility and Persistence

Parameter	Value	Soil Type	Reference
Koc (mL/g)	305	San Joaquin Sandy Loam	[3]
395	Tujunga Loamy Sand	[3]	
572	Hanford Sandy Loam	[3]	_
524.3 (mean)	29 Soils	[3]	_
Kd (mL/g)	4.86 (mean)	59 measurements	[3]
Soil Half-Life (days)	932 (average)	-	[3]
Photodegradation Half-Life on Soil (days)	46.8	Sandy Loam	[3]

Table 2: Aquatic Fate and Bioaccumulation

Parameter	Value	Organism/Medium	Reference
Water Solubility (mg/L)	620 - 750	Water at 20-22 °C	[1][5][6]
Bioconcentration Factor (BCF)	19 (estimated)	Fish	[3]
69	-	[1][2]	

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of pesticides are outlined in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe generalized methodologies for key experiments based on these guidelines and available literature.



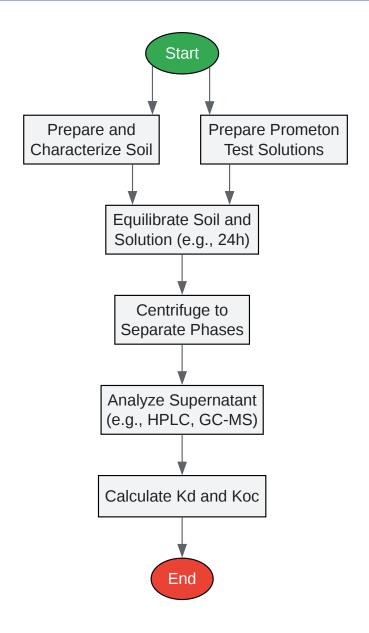
Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption of **Prometon** is typically determined using a batch equilibrium method.

- Soil Preparation: A series of representative soils are air-dried and sieved (e.g., <2 mm). Key soil properties such as organic carbon content, pH, and texture are determined.
- Solution Preparation: A stock solution of **Prometon** in a suitable solvent is prepared. A series
 of aqueous test solutions of known concentrations are made by diluting the stock solution,
 often in a 0.01 M CaCl2 solution to mimic soil solution ionic strength.
- Equilibration: A known mass of soil is placed in a centrifuge tube with a known volume of the **Prometon** test solution. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
- Analysis: After equilibration, the tubes are centrifuged to separate the solid and liquid phases. The concentration of **Prometon** remaining in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The amount of **Prometon** sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of **Prometon** in the soil to the concentration in the water at equilibrium. The organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil.
- Desorption: For desorption studies, the supernatant is replaced with a fresh solution without **Prometon**, and the process of equilibration and analysis is repeated.

The workflow for a typical soil sorption experiment is depicted below.





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Experimental Workflow for Soil Sorption Study

Aerobic Soil Biodegradation (OECD 307)

- Soil Collection and Preparation: Fresh, biologically active soil is collected and sieved. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
- Test System Setup: A known amount of the prepared soil is placed in incubation vessels.



- Application of Test Substance: A solution of radiolabeled (e.g., ¹⁴C) **Prometon** is applied to the soil to achieve a desired concentration.
- Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with a continuous supply of CO₂-free, humidified air.
- Sampling and Analysis: At regular intervals, replicate soil samples are removed and
 extracted with appropriate solvents. The extracts are analyzed for the parent **Prometon** and
 its degradation products using techniques like HPLC with radiometric detection and/or Liquid
 Chromatography-Mass Spectrometry (LC-MS). The evolved ¹⁴CO₂ is trapped in a suitable
 absorbent and quantified by liquid scintillation counting to assess mineralization.
- Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Photodegradation on Soil (Based on EPA Guideline 835.2350)

- Soil Preparation: A thin layer of a representative soil is applied to a suitable surface (e.g., glass plates).
- Application of Test Substance: A solution of **Prometon** is uniformly applied to the soil surface.
- Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Control samples are kept in the dark.
- Sampling and Extraction: At various time points, soil samples are collected from both the irradiated and dark control plates. The soil is extracted with an appropriate solvent.
- Analysis: The concentration of **Prometon** and any major photoproducts in the extracts is determined by a suitable analytical method (e.g., HPLC, GC-MS).
- Calculation: The rate of photodegradation and the half-life are calculated from the decline in Prometon concentration over time in the irradiated samples, corrected for any degradation observed in the dark controls.



Conclusion

Prometon is a persistent herbicide with low to moderate mobility in soil. While it has a low potential for bioaccumulation, its persistence and mobility in the environment warrant careful consideration, as it can be transported to surface and groundwater. The degradation of **Prometon** is primarily driven by microbial activity and photodegradation, leading to the formation of various metabolites. This technical guide provides a foundational understanding of the environmental fate and transport of **Prometon** for researchers and professionals in related fields.

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